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Compound of Interest

Compound Name: 6-Iododiosmin

Cat. No.: B601674 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 6-Iododiosmin, a known

impurity in the manufacturing of diosmin, a widely used phlebotropic agent. This document

details its formation, analytical detection, and the current state of knowledge regarding its

physicochemical properties and regulatory limits. It is intended to be a valuable resource for

professionals involved in the research, development, and quality control of diosmin-based

pharmaceutical products.

Introduction to 6-Iododiosmin
6-Iododiosmin, chemically known as 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-6-iodo-7-[[6-

O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-4H-1-benzopyran-4-one, is

identified as Diosmin EP Impurity D in the European Pharmacopoeia. It is a process-related

impurity that can arise during the semi-synthesis of diosmin from its precursor, hesperidin. The

presence of impurities in active pharmaceutical ingredients (APIs) is a critical quality attribute

that can potentially impact the safety and efficacy of the final drug product. Therefore,

understanding the profile of impurities like 6-Iododiosmin is essential for ensuring the quality

and consistency of diosmin.

Formation of 6-Iododiosmin during Diosmin
Synthesis
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The most common semi-synthetic route to diosmin involves the dehydrogenation of hesperidin.

Several patented methods utilize iodine in a basic medium, such as pyridine, to facilitate this

conversion. In this process, the iodination of the flavonoid backbone can occur as a side

reaction, leading to the formation of 6-Iododiosmin.[1][2] The reaction involves the

electrophilic substitution of a hydrogen atom with an iodine atom at the 6-position of the A-ring

of the diosmin molecule.
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Figure 1: Formation of Diosmin and 6-Iododiosmin from Hesperidin.

Physicochemical Properties and Regulatory
Information
A summary of the key identification and physicochemical properties of 6-Iododiosmin is

presented in the table below. This information is crucial for its identification and quantification in

diosmin samples.
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Property Data Reference(s)

Chemical Name

5-hydroxy-2-(3-hydroxy-4-

methoxyphenyl)-6-iodo-7-[[6-

O-(6-deoxy-α-L-

mannopyranosyl)-β-D-

glucopyranosyl]oxy]-4H-1-

benzopyran-4-one

[3][4]

Synonyms
6-Iodo Diosmin, Diosmin EP

Impurity D
[5][6]

CAS Number 1431536-92-3 [5]

Molecular Formula C₂₈H₃₁IO₁₅ [5]

Molecular Weight 734.44 g/mol [5]

Appearance Pale Yellow Solid [3]

Melting Point 199-200°C (decomposes) [7][8]

Pharmacopeial Listing
European Pharmacopoeia

(EP) as Impurity D

EP Impurity Limit

The European Pharmacopoeia

specifies a limit for iodine in

diosmin, which indirectly

controls the level of iodinated

impurities. The limit for total

iodine is not more than 0.1 per

cent. There is no specific

individual limit for Impurity D in

the monograph.

[6]

Typical Levels

Publicly available data on the

typical concentration of 6-

Iododiosmin in commercial

batches of diosmin is limited.

Experimental Protocols for Analysis
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The European Pharmacopoeia provides a detailed liquid chromatography (LC) method for the

analysis of diosmin and its related substances, including 6-Iododiosmin (Impurity D).

Liquid Chromatography Method for Related Substances
(European Pharmacopoeia)
This method is suitable for the identification and control of 6-Iododiosmin in diosmin active

pharmaceutical ingredients.

Test solution: Dissolve 25.0 mg of the substance to be examined in dimethyl sulfoxide and

dilute to 25.0 mL with the same solvent.

Reference solution (c): Dissolve 5.0 mg of diosmin for system suitability CRS (containing

impurities A, B, C, D, E and F) in dimethyl sulfoxide and dilute to 5.0 mL with the same

solvent.

Chromatographic system:

Column: A stainless steel column 0.10 m long and 4.6 mm in internal diameter packed with

end-capped octadecylsilyl silica gel for chromatography (3 µm).

Temperature: 40 °C.

Mobile phase: A mixture of 2 volumes of acetonitrile, 6 volumes of glacial acetic acid, 28

volumes of methanol and 66 volumes of water.

Flow rate: 1.5 mL/min.

Detection: Spectrophotometer at 275 nm.

Injection volume: 10 µL.

Run time: 6 times the retention time of diosmin.

System suitability: The resolution between the peaks due to impurity B and impurity C in the

chromatogram obtained with reference solution (c) is at least 2.5.
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Relative retention with reference to diosmin (retention time = about 4 min): Impurity D =

about 2.2.

Sample Preparation

LC Analysis

Data Analysis

Diosmin API Sample

Dissolve in DMSO

Inject 10 µL onto LC system

C18 Column (3 µm, 0.1m x 4.6mm)
Temperature: 40 °C

UV Detection at 275 nm

Mobile Phase:
Acetonitrile:Glacial Acetic Acid:Methanol:Water

(2:6:28:66 v/v/v/v)
Flow Rate: 1.5 mL/min

Obtain Chromatogram

Identify Impurity D peak
(Relative Retention Time ≈ 2.2)

Quantify against Reference Standard
and check against limits
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Figure 2: General workflow for the analysis of 6-Iododiosmin in Diosmin API.

Toxicological Profile
There is a significant lack of publicly available toxicological data specifically for 6-Iododiosmin.

No studies on its acute, chronic, or genotoxic potential were identified in the reviewed literature.

While diosmin itself is considered to have a low toxicity profile, the introduction of an iodine

atom to the flavonoid structure could potentially alter its biological activity and toxicological

properties.

Research on other halogenated flavonoids suggests that halogenation can influence their

biological activities, including antimicrobial and anticancer effects. However, these findings

cannot be directly extrapolated to predict the toxicity of 6-Iododiosmin without specific studies.

Given the absence of data, a precautionary approach should be taken, and the levels of this

impurity should be controlled to be as low as reasonably practicable.

Potential Impact on Cellular Signaling Pathways
Diosmin is known to exert its pharmacological effects by modulating various cellular signaling

pathways. These include anti-inflammatory, antioxidant, and venotonic actions. While the

specific effects of 6-Iododiosmin on these or other signaling pathways have not been

investigated, it is plausible that as a structurally related impurity, it could potentially interact with

the same molecular targets as diosmin, possibly leading to altered efficacy or off-target effects.

The primary signaling pathways modulated by diosmin include:

PI3K/Akt/mTOR Pathway: Involved in cell survival and proliferation.

MAPK/ERK Pathway: Plays a role in cell growth and differentiation.

NF-κB Pathway: A key regulator of inflammation.

JAK2/STAT3 Pathway: Involved in cytokine signaling and immune response.
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Figure 3: Known signaling pathways of Diosmin and the unknown effect of 6-Iododiosmin.

Conclusion
6-Iododiosmin is a critical process-related impurity in the synthesis of diosmin that requires

careful monitoring and control. While pharmacopeial methods for its detection are well-

established, there is a notable gap in the scientific literature regarding its specific toxicological

profile and the typical levels found in commercial diosmin products. For researchers and drug

development professionals, this underscores the importance of robust impurity profiling and the

need for further investigation into the potential biological effects of such impurities to ensure the

overall safety and efficacy of diosmin-containing medicines. The control of 6-Iododiosmin to

within the limits for total iodine as specified in the European Pharmacopoeia is a key aspect of

diosmin quality control.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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